1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Description
Its structure integrates a 4-chlorophenyl group at the N1 position and a 2-(1H-indol-3-yl)ethylamino moiety at the C3 position of the pyrrolidine-2,5-dione core. This scaffold is part of a broader class of compounds targeting serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), aiming to enhance therapeutic efficacy through dual mechanisms . The compound’s synthesis typically involves condensation reactions between maleimide derivatives and functionalized indole intermediates, followed by alkylation or amination steps .
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-5-7-15(8-6-14)24-19(25)11-18(20(24)26)22-10-9-13-12-23-17-4-2-1-3-16(13)17/h1-8,12,18,22-23H,9-11H2 |
InChI Key |
LMQDZLPSCYBUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to ensure selective substitution.
Attachment of the Indole Moiety: The indole group is introduced via nucleophilic substitution reactions, often using indole derivatives and appropriate amines.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents leading to substituted products.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a diverse array of derivatives with varying properties.
Scientific Research Applications
1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. Its indole moiety allows it to interact with various biological receptors, potentially modulating signaling pathways and exerting pharmacological effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate its full range of activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrrolidine-2,5-dione Derivatives
Key Observations :
- Electron-Withdrawing Groups : Fluorine or chloro substituents (e.g., 4h, target compound) enhance receptor binding by increasing electronegativity at critical positions .
- Hybrid Moieties : Incorporation of piperidine or azaindole groups (e.g., compound 6a, 9) improves selectivity for 5-HT1A over D2 receptors .
- Chain Length : Ethyl or propyl linkers between the pyrrolidine-2,5-dione core and substituents optimize steric compatibility with SERT .
Key Observations :
Key Observations :
- Dual-Target Efficacy : Short alkyl chains (e.g., ethyl in compound 9) balance 5-HT1A/SERT binding, whereas longer chains reduce SERT affinity .
- Fluorine Impact: The 5-fluoro substituent in 4h achieves sub-nanomolar 5-HT1A Ki, making it one of the most potent analogs .
Physicochemical Properties
Critical properties include solubility, stability, and spectral characteristics:
Table 4: Physicochemical Comparison
Biological Activity
The compound 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione , also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 1-(4-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves several steps including the formation of the pyrrolidine ring and the introduction of functional groups that enhance its biological activity. The compound is typically synthesized through a reaction involving 4-chlorobenzaldehyde and indole derivatives under specific conditions to yield the desired product.
Antitumor Properties
Research indicates that pyrrolidine derivatives exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit growth in various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately M) . These findings suggest that modifications in the structure of pyrrolidine derivatives can lead to enhanced antitumor efficacy.
The mechanism of action for these compounds often involves interaction with key signaling pathways. Specifically, they may act as inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are crucial in tumor growth and progression . Molecular docking studies have demonstrated that these compounds can form stable complexes with the ATP-binding sites of these receptors, suggesting a direct inhibitory effect on their activity.
Neuropharmacological Effects
In addition to their antitumor properties, some derivatives have been investigated for neuropharmacological applications. They exhibit affinity for serotonin receptors (5-HT), which may contribute to their antidepressant effects . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance binding affinity and selectivity for these receptors.
Study 1: Anticancer Activity
A study conducted by Kuznietsova et al. (2013) evaluated the anticancer potential of various pyrrolidine derivatives in vivo using a rat model of chemically induced colon cancer. The results demonstrated a significant reduction in tumor growth when treated with these compounds, highlighting their therapeutic potential .
Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of similar indole-pyrrolidine derivatives. The compounds were tested for their ability to modulate serotonin levels and exhibited promising results in enhancing mood-related behaviors in animal models .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O |
| GI50 (Colon Cancer) | M |
| Target Receptors | EGFR, VEGFR2 |
| Neuropharmacological Effects | Modulation of serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
